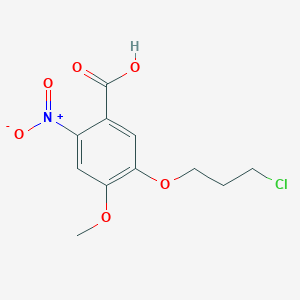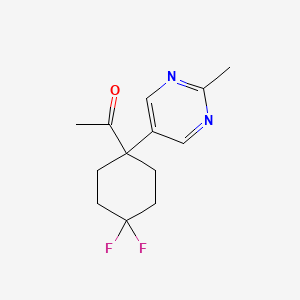
(4-bromophenyl) 3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenyl) 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is derived from 3-Phenylacrylic acid and 4-bromophenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl) 3-phenylprop-2-enoate typically involves the esterification of 3-Phenylacrylic acid with 4-bromophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-bromophenyl) 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: 3-Phenylacrylic acid and 4-bromophenol.
Reduction: 3-Phenylpropanoic acid and 4-bromophenol.
Substitution: Various substituted phenylacrylic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
(4-bromophenyl) 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-bromophenyl) 3-phenylprop-2-enoate involves its interaction with molecular targets through ester and bromine functionalities. The ester group can undergo hydrolysis to release 3-Phenylacrylic acid and 4-bromophenol, which can further interact with biological pathways. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylacrylic acid 4-chlorophenyl ester: Similar structure but with a chlorine atom instead of bromine.
3-Phenylacrylic acid 4-fluorophenyl ester: Contains a fluorine atom, leading to different reactivity and properties.
3-Phenylacrylic acid 4-iodophenyl ester: Iodine atom substitution, affecting the compound’s behavior in reactions.
Uniqueness
(4-bromophenyl) 3-phenylprop-2-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction capabilities. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chlorine, fluorine, and iodine analogs.
Propriétés
Formule moléculaire |
C15H11BrO2 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
(4-bromophenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H11BrO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H |
Clé InChI |
FXZAPECDHLNXCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-({[4-(tridecyloxy)phenyl]methyl}amino)benzoate](/img/structure/B8311773.png)

![1-[5-Methyl-2-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B8311810.png)

![5-(4-Amino-phenyl)-[1,2]dithiole-3-thione](/img/structure/B8311845.png)



![(4-Tert-butyl-benzyl)-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B8311870.png)

![2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol](/img/structure/B8311879.png)
![5,8-Dihydro-8-ethyl-2-methylthio-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8311882.png)
